Momany peptide
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Overview
Description
The compound “Momany peptide” is a complex organic molecule that features multiple amino and oxo groups, as well as aromatic rings. This compound is likely to be of interest in fields such as medicinal chemistry, biochemistry, and organic synthesis due to its intricate structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and the use of chiral catalysts to ensure the correct stereochemistry. Common reagents might include amino acids, coupling agents like carbodiimides, and protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, possibly using solid-phase peptide synthesis (SPPS) for efficiency and purity. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to quinone formation.
Reduction: Reduction reactions could target the oxo groups, converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions might occur at the amino groups or aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound could have a wide range of applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying protein interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as acting as a drug candidate for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, potentially inhibiting or activating specific pathways. The presence of multiple amino and oxo groups suggests it could form hydrogen bonds or other interactions with its target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: A simpler analog with fewer functional groups.
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide: A similar compound with slight variations in the amino acid sequence.
Uniqueness
The uniqueness of the compound lies in its specific sequence of amino acids and the presence of multiple functional groups, which could confer unique biological activity or chemical reactivity compared to simpler analogs.
Properties
CAS No. |
76338-79-9 |
---|---|
Molecular Formula |
C43H46N8O6 |
Molecular Weight |
770.9 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C43H46N8O6/c1-25(48-42(56)37(21-28-23-46-34-13-7-5-11-31(28)34)51-41(55)33(44)19-27-15-17-30(52)18-16-27)40(54)50-38(22-29-24-47-35-14-8-6-12-32(29)35)43(57)49-36(39(45)53)20-26-9-3-2-4-10-26/h2-18,23-25,33,36-38,46-47,52H,19-22,44H2,1H3,(H2,45,53)(H,48,56)(H,49,57)(H,50,54)(H,51,55)/t25-,33-,36+,37+,38-/m0/s1 |
InChI Key |
JFMKMZZAVDKJAH-QFGZHHBCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)N |
sequence |
YWAWF |
Synonyms |
(L-Tyr-D-Trp-L-Ala-L-Trp-D-Phe)-isomer of tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide GHRP-5 growth hormone-releasing peptide-5 TTATPN Tyr-Trp-Ala-Trp-Phe-NH2 tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide |
Origin of Product |
United States |
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